molecular formula C13H15NO5 B3152958 N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine CAS No. 7469-28-5

N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine

Cat. No.: B3152958
CAS No.: 7469-28-5
M. Wt: 265.26 g/mol
InChI Key: SZXHPUSFYYGCDB-UHFFFAOYSA-N
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Description

N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine is a synthetic derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a prop-2-en-1-yl group attached to the tyrosine molecule through an oxycarbonyl linkage. The modification of tyrosine with this group can potentially alter its chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxybenzotriazole (HOBt) to facilitate the coupling reaction . The reaction is carried out in an organic solvent such as dichloromethane under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The oxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-en-1-yl group can yield prop-2-enoic acid derivatives, while reduction can produce propyl derivatives.

Scientific Research Applications

N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine involves its interaction with various molecular targets and pathways. The prop-2-en-1-yl group can influence the binding affinity and specificity of the compound to enzymes and receptors. This modification can alter the metabolic pathways in which tyrosine is involved, potentially leading to changes in cellular processes such as signal transduction and protein synthesis .

Comparison with Similar Compounds

N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine can be compared with other tyrosine derivatives such as:

    N-acetyltyrosine: Known for its role in enhancing cognitive function and as a dietary supplement.

    N-methyltyrosine: Studied for its potential use in treating certain neurological disorders.

    N-benzoyltyrosine: Used in the synthesis of peptides and as a precursor for various pharmaceuticals.

The uniqueness of this compound lies in the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to other tyrosine derivatives .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-2-7-19-13(18)14-11(12(16)17)8-9-3-5-10(15)6-4-9/h2-6,11,15H,1,7-8H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXHPUSFYYGCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322476
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7469-28-5
Record name NSC401329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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